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Compound of Interest

Compound Name: Tiagabine

Cat. No.: B1662831

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of
Tiagabine, a selective GABA reuptake inhibitor. This document is intended to serve as a
valuable resource for researchers, scientists, and drug development professionals engaged in
the study and application of this compound.

Chemical and Physical Properties

Tiagabine, available as a hydrochloride salt, is a white to off-white crystalline powder.[1][2] Its
fundamental chemical and physical properties are summarized in the table below, providing a
foundational understanding for its use in various research settings.
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Property Value Source

(-)-(3R)-1-[4,4-bis(3-methyl-2-
IUPAC Name thienyl)-3-buten-1-yl]-3- [3]
piperidinecarboxylic acid

Chemical Formula C20H25NO2S2 [3114]
Molecular Weight 375.55 g/mol [31[41[5]
Melting Point >192°C (decomposes) [6]

Sparingly soluble in water.
Soluble in aqueous base.

Solubility Soluble in ethanol, DMSO, and  [1][7][8]
dimethylformamide

(approximately 30 mg/mL).

pKa (Strongest Acidic) 4.14 9]
pKa (Strongest Basic) 9.26 9]
logP 2.6 [°]

Mechanism of Action: Selective GABA Reuptake
Inhibition

Tiagabine's primary mechanism of action is the selective inhibition of the GABA transporter 1
(GAT-1).[3][10][11] GAT-1 is a presynaptic transporter responsible for the reuptake of gamma-
aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous
system, from the synaptic cleft.[2][3] By blocking GAT-1, Tiagabine increases the extracellular
concentration of GABA, thereby enhancing GABAergic neurotransmission and potentiating
inhibitory signals.[3][12][13] This leads to a reduction in neuronal excitability, which is the basis

for its anticonvulsant effects.[3][14] Tiagabine exhibits high affinity and selectivity for GAT-1,
with a reported ICso of approximately 67 nM in vivo.[15]
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GABAergic Synapse and Tiagabine's Site of Action.

Pharmacokinetic Profile

The pharmacokinetic properties of Tiagabine are crucial for designing and interpreting

research studies. The following table summarizes key pharmacokinetic parameters.

Parameter Value Source
Bioavailability ~90% [3]
Protein Binding 96% [3]
Metabolism Primarily by CYP3A4 [3][13]

o ) 7-9 hours (in non-induced
Elimination Half-life o
individuals)

[1]

) ~2% unchanged, 25% in urine,
Excretion ) )
63% in feces (as metabolites)

[3]17]

Drug Interactions: Co-administration of Tiagabine with potent inducers of CYP3A4 (e.g.,

carbamazepine, phenytoin, phenobarbital) can significantly decrease its half-life to 2-5 hours.

[13] Conversely, CYP3A4 inhibitors can increase Tiagabine plasma concentrations.[12]

Experimental Protocols
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GAT-1 Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of compounds to
the GABA transporter 1.

Materials:

HEK293 cells stably expressing human GAT-1

 Membrane preparation buffer (e.g., 50 mM Tris-HCI, pH 7.4)
e Radioligand (e.g., [3H]Tiagabine or [BH|GABA)

» Non-labeled Tiagabine (for determining non-specific binding)
e Test compounds

« Scintillation fluid

o Glass fiber filters

« Filtration apparatus

 Scintillation counter

Methodology:

 Membrane Preparation: Culture and harvest HEK293-GAT1 cells. Homogenize cells in ice-
cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet
and resuspend in fresh buffer. Determine protein concentration.

e Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed
concentration, and varying concentrations of the test compound. For total binding, omit the
test compound. For non-specific binding, add a high concentration of unlabeled Tiagabine.

 Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C)
for a sufficient time to reach equilibrium.
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« Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration
apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer.

o Quantification: Place the filters in scintillation vials with scintillation fluid and measure

radioactivity using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the specific binding as a function of the test compound concentration and fit the
data to a one-site competition model to determine the ICso value. Calculate the Ki value
using the Cheng-Prusoff equation.
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Workflow for a GAT-1 Radioligand Binding Assay.

In Vivo Anticonvulsant Efficacy Screening (PTZ Model)
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The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical screen for
potential anticonvulsant drugs.

Materials:

Male mice (e.g., C57BL/6 strain)

Tiagabine or test compound

Vehicle (e.g., saline, DMSO)

Pentylenetetrazol (PTZ) solution

Observation chambers

Methodology:

» Animal Acclimation: Acclimate mice to the housing and testing environment for at least one
week.

o Drug Administration: Administer Tiagabine or the test compound intraperitoneally (i.p.) or
orally (p.o.) at various doses. Administer vehicle to the control group.

o Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and
distributed (e.g., 30-60 minutes).

e PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

o Observation: Immediately place each mouse in an individual observation chamber and
observe for a set period (e.g., 30 minutes).

e Seizure Scoring: Record the latency to the first myoclonic jerk and the first generalized clonic
seizure. A common scoring system is the Racine scale.

» Data Analysis: Compare the seizure latencies and scores between the treated and control
groups. Calculate the percentage of animals protected from seizures at each dose.
Determine the EDso (the dose that protects 50% of the animals).
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Rodent Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of a

compound in rodents.

Materials:

Male rats (e.g., Sprague-Dawley strain) with cannulated jugular veins
Tiagabine or test compound

Dosing vehicle

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Analytical instrument (e.g., LC-MS/MS)

Methodology:

Animal Preparation: Use surgically prepared rats with indwelling jugular vein cannulas for
serial blood sampling.

Dosing: Administer a single dose of Tiagabine or the test compound intravenously (i.v.) or
orally (p.o.).

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min,
1, 2, 4, 8, 24 hours) via the jugular vein cannula.

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis: Analyze the plasma samples to determine the concentration of the
compound using a validated analytical method such as LC-MS/MS.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such
as clearance, volume of distribution, half-life, and for oral dosing, Cmax, Tmax, and
bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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